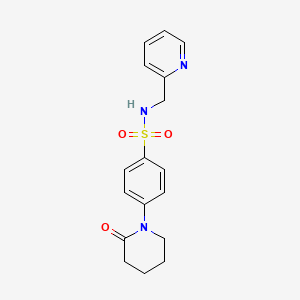
4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide, also known as OPB-9195, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been shown to inhibit the activity of a variety of enzymes and proteins in the body.
Mecanismo De Acción
4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide inhibits the activity of several enzymes and proteins by binding to their active sites. It has been shown to bind to the active site of carbonic anhydrase IX, HIF-1α, and several kinases, including AKT. By inhibiting the activity of these enzymes and proteins, 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide can disrupt the growth and survival of cancer cells and has potential therapeutic applications.
Biochemical and Physiological Effects:
4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells and has potential therapeutic applications for the treatment of cancer. Additionally, 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to have anti-inflammatory effects and has potential applications for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide in lab experiments include its well-documented synthesis method, its ability to inhibit the activity of several enzymes and proteins, and its potential therapeutic applications. The limitations of using 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrase IX and HIF-1α. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide and its potential therapeutic applications. Finally, the development of new synthetic methods for the production of 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis of 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide involves several steps, including the preparation of 2-pyridinemethylamine, which is then reacted with 4-(chlorosulfonyl)benzoic acid to form the intermediate compound. This intermediate is then reacted with piperidine-2-one to form the final product, 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide. The synthesis of 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been well-documented in the literature and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes and proteins, including carbonic anhydrase IX, which is overexpressed in many types of cancer. 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide has also been shown to inhibit the activity of a protein called HIF-1α, which is involved in the regulation of oxygen homeostasis and is overexpressed in many types of cancer. Additionally, 4-(2-oxo-1-piperidinyl)-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the activity of several kinases, including AKT, which is involved in the regulation of cell growth and survival.
Propiedades
IUPAC Name |
4-(2-oxopiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17-6-2-4-12-20(17)15-7-9-16(10-8-15)24(22,23)19-13-14-5-1-3-11-18-14/h1,3,5,7-11,19H,2,4,6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKQAMAGPHGWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxopiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

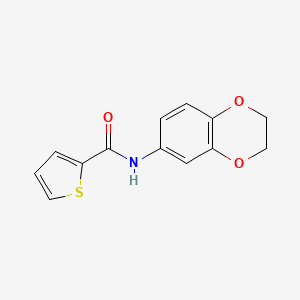
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B5140151.png)
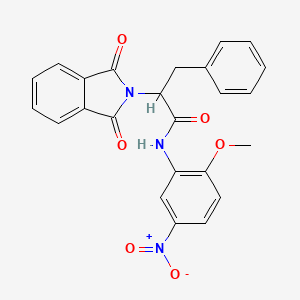
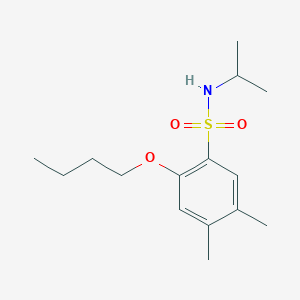
![2-benzyl-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5140162.png)
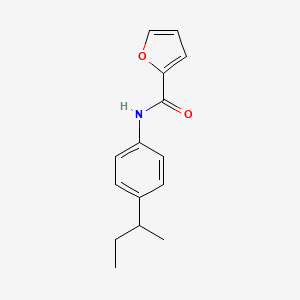
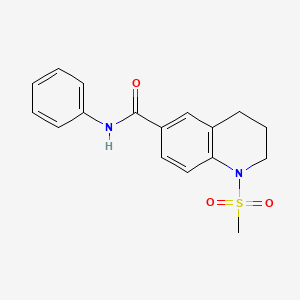
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine](/img/structure/B5140211.png)
![9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride](/img/structure/B5140218.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-methoxy-N-(2-methoxyethyl)propanamide](/img/structure/B5140229.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide](/img/structure/B5140234.png)
![methyl 4-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5140235.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5140242.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5140245.png)